DS-1558 - 1202575-67-4

DS-1558

Catalog Number: EVT-266556
CAS Number: 1202575-67-4
Molecular Formula: C21H21F3O4
Molecular Weight: 394.39021
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-1558 is a potent and orally available GPR40 agonist.DS-1558 was found to have potent glucose lowering effects during an oral glucose tolerance test in ZDF rats. DS-1558 significantly and dose-dependently improved hyperglycemia and increased insulin secretion during the oral glucose tolerance test in Zucker fatty rats, the model of insulin resistance and glucose intolerance. DS-1558 not only increased the glucose-stimulated insulin secretion by GLP-1 but also potentiated the maximum insulinogenic effects of GLP-1 after an intravenous glucose injection in normal Sprague Dawley rats.
Introduction to DS-1558: A GPR40 Agonist in Diabetes Research

Molecular Target: GPR40/FFAR1 in Glucose Homeostasis

GPR40 is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by endogenous medium-to-long-chain free fatty acids triggers intracellular signaling cascades:

  • Insulin Secretion: Agonist binding activates phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces endoplasmic reticulum calcium release, amplifying glucose-stimulated insulin secretion (GSIS) only during hyperglycemia [3] [7].
  • Incretin Modulation: GPR40 activation in intestinal L-cells enhances glucagon-like peptide-1 (GLP-1) secretion, creating an indirect insulinotropic effect [7] [10].

This dual tissue targeting establishes GPR40 agonism as a mechanism for glucose-dependent glycemic control, intrinsically reducing hypoglycemia risk compared to sulfonylureas [2] [10].

Rationale for GPR40 Agonists in Type 2 Diabetes Therapy

Current T2D therapies face significant limitations:

  • Sulfonylureas and Meglitinides: Cause insulin-independent insulin release, leading to hypoglycemia and weight gain [2] [7].
  • Incretin-Based Therapies: GLP-1 receptor agonists require injection; DPP-4 inhibitors exhibit modest efficacy [3] [10].

Table 1: Limitations of Conventional Insulin Secretagogues

Drug ClassMechanismKey Limitations
SulfonylureasKATP channel closureHypoglycemia, weight gain
GLP-1 Receptor AgonistsGLP-1 receptor activationInjectable, gastrointestinal side effects
DPP-4 InhibitorsProlong endogenous GLP-1Modest HbA1c reduction

GPR40 agonists address these gaps by:

  • Glucose-Dependence: Insulin secretion occurs only above euglycemic thresholds (~5.5 mM glucose) [3].
  • Dual Hormonal Effects: Direct β-cell stimulation plus enhanced GLP-1 secretion [7] [10].
  • Oral Bioavailability: Small molecule structure enables oral dosing [1] [8].

The failure of early agonists (e.g., Fasiglifam hepatotoxicity) underscored the need for safer compounds like DS-1558 with optimized metabolic stability [5] [7].

Historical Development of DS-1558: From Lead Optimization to Preclinical Validation

Lead Identification and Optimization

DS-1558 originated from the 3-aryl-3-ethoxypropanoic acid scaffold (Compound 1). Initial challenges centered on rapid metabolic oxidation at the benzyl position, causing high clearance (Cl = 0.37 L/h/kg in rats) and short half-life (T~1/2~ = 0.37 h) [1] [8]. Key optimizations included:

  • Cyclization Strategy: Replacing the metabolically labile benzyl group with rigid indane/tetralin rings prevented oxidative degradation. Indane derivatives exhibited superior potency (e.g., Compound 6) [1] [8].
  • Stereochemical Control: Chiral separation revealed (S)-configuration at the ethoxy moiety and (R)-configuration at the indane position maximized GPR40 agonism (EC~50~ = 0.064 μM vs. 1.8 μM for diastereomer 14) [1].
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF~3~ at indane C4) boosted potency. Compound 13 (DS-1558) showed >30-fold higher efficacy than precursor 6 [1] [8].

Synthetic Route

DS-1558 was synthesized via stereoselective catalysis:

  • Asymmetric Transfer Hydrogenation: Ru-catalyzed reduction of indanone 17 to chiral alcohol 18 (99% ee) [1].
  • SNAr Reaction: Formation of aryl ether 19.
  • β-Ketoester Formation & Reduction: Condensation with magnesium methylmalonate, followed by Ru-catalyzed asymmetric hydrogenation to β-hydroxyester 22 (96% de) [1].
  • Ethylation and Oxidation: Ag~2~O-mediated ethylation avoided β-elimination, with TEMPO oxidation completing the synthesis [1].

Table 2: Pharmacokinetic Comparison of Compound 1 vs. DS-1558 [1]

ParameterSpeciesCompound 1DS-1558
Cl (L/h/kg)Rat0.370.020
Dog-0.042
T~1/2~ (h)Rat0.376.0
Monkey-17
Oral F (%)Rat6480

Preclinical Validation

DS-1558 demonstrated robust antidiabetic effects:

  • In Vitro Selectivity: >100-fold selectivity over 68 receptors/transporters; no PPARγ agonism (vs. partial agonism in non-cyclic analogs) [1].
  • OGTT in ZDF Rats: At 0.03–0.1 mg/kg, DS-1558 reduced glucose AUC by 30–40% (comparable to sitagliptin 10 mg/kg) and augmented plasma insulin [1] [3].
  • Synergy with GLP-1 Agonists: Co-administration with exendin-4 in SD rats enhanced insulin secretion 2.5-fold vs. monotherapy (P<0.01) [3].
  • Mechanistic Confirmation: Effects absent in GPR40 KO mice, confirming target specificity [3].

Table 3: Preclinical Efficacy of DS-1558 [1] [3]

ModelDose (mg/kg)Glucose AUC ReductionInsulin Increase
Zucker Diabetic Fatty Rats0.0330%1.8-fold
0.140%2.2-fold
SD Rats + Exendin-43 + 0.1 μg/kg52%3.1-fold

Properties

CAS Number

1202575-67-4

Product Name

DS-1558

IUPAC Name

(3S)-3-ethoxy-3-[4-[[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid

Molecular Formula

C21H21F3O4

Molecular Weight

394.39021

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1

InChI Key

YHLQVQKZDZYMIP-MOPGFXCFSA-N

SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DS-1558; DS 1558; DS1558.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.